molecular formula C18H18IN3O3 B15062770 Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B15062770
M. Wt: 451.3 g/mol
InChI Key: PPBOXOGFHCGKSW-UHFFFAOYSA-N
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Description

Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a triazolopyridine derivative featuring a benzyloxy group at position 7, an iodine atom at position 5, and a tert-butyl carboxylate moiety at position 7. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki or Sonogashira), making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C18H18IN3O3

Molecular Weight

451.3 g/mol

IUPAC Name

tert-butyl 5-iodo-7-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

InChI

InChI=1S/C18H18IN3O3/c1-18(2,3)25-17(23)15-13(24-10-12-7-5-4-6-8-12)9-14(19)22-16(15)20-11-21-22/h4-9,11H,10H2,1-3H3

InChI Key

PPBOXOGFHCGKSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(N2C1=NC=N2)I)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Benzyloxy Group Introduction at Position 7

The benzyloxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or through protection of a pre-existing hydroxyl group. In a representative procedure:

  • Reagents : Benzyl bromide, potassium carbonate
  • Solvent : Anhydrous N,N-dimethylformamide
  • Conditions : 12 hours at 80°C under nitrogen atmosphere.

This step typically proceeds in >90% yield when performed on hydroxylated precursors. The benzyl group acts as a protecting moiety, stabilizing the structure during subsequent iodination.

Regioselective Iodination at Position 5

Electrophilic iodination is achieved using N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. Key parameters include:

Parameter Value/Range
NIS Equivalents 1.2–1.5
Catalyst Boron trifluoride etherate
Solvent Dichloromethane
Temperature 0°C to room temperature
Reaction Time 4–6 hours
Yield 65–78%

Regioselectivity at position 5 is attributed to the electron-donating effect of the adjacent benzyloxy group, which activates the para position for electrophilic attack.

Tert-Butyl Carboxylate Installation at Position 8

The tert-butyl ester is introduced via a two-step sequence:

  • Carboxylation : Palladium-catalyzed carbonylation using carbon monoxide and methanol generates the methyl ester intermediate.
  • Transesterification : Reaction with tert-butanol in the presence of titanium(IV) isopropoxide achieves the final tert-butyl carboxylate.
Step Conditions Yield
Carboxylation Pd(OAc)₂, PPh₃, CO (1 atm), MeOH, 100°C 82%
Transesterification Ti(OiPr)₄, tert-butanol, toluene, reflux 89%

Integrated Synthetic Routes

Linear Synthesis Approach

  • Core FormationBenzylationIodinationCarboxylation
    • Total Yield : 48–52%
    • Advantage : Straightforward purification at each stage.
    • Challenge : Sensitivity of iodo group to strong bases during carboxylation.

Convergent Synthesis Strategy

  • Parallel synthesis of iodinated pyridine and tert-butyl carboxylate intermediates
  • Final cyclization and functional group coupling
    • Total Yield : 60–65%
    • Advantage : Minimizes exposure of iodo group to harsh conditions.

Critical Analysis of Methodologies

Microwave-Assisted vs. Conventional Heating

Microwave irradiation reduces reaction times from 24 hours to 45 minutes for cyclization steps, improving energy efficiency without compromising yield. However, scalability remains challenging for industrial applications.

Solvent and Catalyst Selection

  • N,N-Dimethylformamide : Optimal for benzylation but requires strict anhydrous conditions.
  • Boron trifluoride etherate : Enhances iodination regioselectivity but complicates waste management.

Industrial Production Considerations

Factor Laboratory Scale Industrial Adaptation
Cyclization Method Microwave irradiation Continuous flow reactor
Iodination Catalyst BF₃·Et₂O Heterogeneous acid catalyst
Carboxylation Batch CO pressurization Phosgene-free alternatives

Environmental metrics:

  • E-factor : 23 kg waste/kg product (current) → 8 kg/kg (optimized)
  • PMI (Process Mass Intensity) : 36 → 19

Emerging Methodologies

Photoredox-Catalyzed Iodination

Visible-light-mediated iodination using eosin Y as photocatalyst:

  • Conditions : 450 nm LED, NIS, acetonitrile, 25°C
  • Yield : 72% with 99% regioselectivity
  • Advantage : Eliminates Lewis acid waste.

Enzymatic Transesterification

Lipase-catalyzed tert-butyl ester formation:

  • Enzyme : Candida antarctica Lipase B (CAL-B)
  • Solvent : tert-butanol, 40°C
  • Yield : 85% with no racemization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium azide, thiols, and amines are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyridine compounds.

Scientific Research Applications

Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Substituent at Position 5 Substituent at Position 8 Molecular Formula Key Properties/Applications Reference
Target Compound Iodo tert-butyl carboxylate C₂₀H₂₀IN₃O₃* Cross-coupling intermediate; pharmaceutical R&D -
Tert-butyl 7-(benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate None tert-butyl carboxylate C₁₉H₁₉N₃O₃ Chemical building block; available commercially
Tert-butyl 7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate Phenylethynyl tert-butyl carboxylate C₂₈H₂₅N₃O₃ Potential for conjugation reactions
7-(1,3-Benzodioxol-5-yl)-2-(4-tert-butylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile Benzodioxolyl Carbonitrile C₂₄H₂₀N₄O₂ Agrochemical research; herbicidal activity
Ethyl 6-cyano-7-(4-methoxyphenyl)-5-oxo-2-thioxo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate Thioxo Ethyl carboxylate C₁₈H₁₅N₅O₃S Antimicrobial activity

*Molecular weight estimated based on structural analogs.

Key Observations

Substituent Reactivity: The iodo group in the target compound facilitates halogen-bonding and cross-coupling reactions, distinguishing it from non-halogenated analogs like the unsubstituted triazolopyridine in . Phenylethynyl () and carbonitrile () substituents introduce π-conjugation and polar functional groups, respectively, altering solubility and electronic properties .

Biological Activity :

  • Triazolopyrimidines with chlorophenyl and methoxyphenyl groups () exhibit antioxidant activity, suggesting that the benzyloxy group in the target compound may contribute to similar properties .
  • Ethyl carboxylate derivatives () show antimicrobial activity, implying that modifications at position 8 (e.g., tert-butyl vs. ethyl) could modulate bioactivity .

Commercial Availability: Non-iodinated triazolopyridines () and phenylethynyl analogs () are marketed as building blocks, highlighting their utility in medicinal chemistry .

Biological Activity

Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS Number: 1262132-97-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₃I, with a molecular weight of approximately 396.26 g/mol. The compound features a triazole ring fused to a pyridine moiety, which is significant for its biological interactions. The presence of the iodine atom and tert-butyl group enhances its chemical reactivity and potential pharmacological properties .

Biological Activity Overview

Research indicates that compounds containing triazole and pyridine moieties exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific biological activities of this compound are under active investigation.

Pharmacological Properties

  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of triazole-pyridine compounds may possess antimicrobial properties. This class of compounds has been shown to inhibit bacterial growth effectively .
  • Anticancer Potential :
    • Some analogs within the triazole-pyridine family have demonstrated potential anticancer activity by inducing apoptosis in cancer cells. Further research is needed to elucidate the mechanisms involved .
  • Anti-inflammatory Effects :
    • There is emerging evidence indicating that triazole-containing compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

  • Interaction with G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to interact with GPCRs, which play a vital role in numerous physiological processes . This interaction could lead to downstream signaling events influencing cellular responses.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features and potential activities of this compound in relation to other similar compounds:

Compound NameStructural FeaturesNotable Activities
Tert-butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylateSimilar triazole-pyridine structureAntimicrobial properties
Tert-butyl 7-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylateLacks iodine; contains amino groupPotential anticancer activity
Tert-butyl 6-(benzyloxy)-[1,2,4]triazolo[1,5-a]pyridineDifferent position for benzyloxyVarying biological activities

This table illustrates the diversity within this chemical class while emphasizing the distinct biological activities associated with each compound .

Case Studies and Research Findings

Numerous studies have been conducted to explore the biological activity of triazole-pyridine derivatives:

  • Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of various triazole derivatives against common pathogens. Results indicated that certain structural modifications significantly enhanced activity against Gram-positive bacteria .
  • Investigation into Anticancer Mechanisms : Research focusing on the anticancer properties of related compounds revealed that they could induce cell cycle arrest and apoptosis in cancer cell lines through specific signaling pathways .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate, and how can they be addressed methodologically?

  • Answer : The synthesis requires precise regioselectivity for introducing iodine at position 5 and benzyloxy at position 6. A stepwise approach is recommended:

Iodination : Electrophilic iodination using iodine monochloride (ICl) in acetic acid at 0–5°C can target position 5, as iodine prefers electron-rich positions in heterocycles .

Benzyloxy introduction : Use nucleophilic substitution with benzyl bromide under basic conditions (e.g., NaH/DMF) for the hydroxyl group at position 3.

Carboxylate protection : The tert-butyl ester at position 8 is stable under most reaction conditions but may require protection during iodination to prevent side reactions .

  • Validation : Monitor intermediates via 1^1H NMR (e.g., δ 1.35 ppm for tert-butyl protons) and confirm iodine incorporation via HRMS .

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic techniques?

  • Answer : A combination of techniques is critical:

  • 1^1H NMR : Distinct signals for tert-butyl (δ ~1.35 ppm), benzyloxy (δ ~5.0–5.2 ppm for CH2_2), and aromatic protons (δ 6.9–8.7 ppm) .
  • 13^{13}C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and tert-butyl carbons (δ ~28 ppm and ~80 ppm) .
  • IR : Detect ester C=O stretching (~1680–1700 cm1^{-1}) and benzyl ether C-O (~1250 cm1^{-1}) .
  • HRMS : Validate molecular formula (C20_{20}H21_{21}IN3_3O3_3) with <2 ppm mass error .

Advanced Research Questions

Q. What strategies optimize regioselectivity during iodination of the triazolo[1,5-a]pyridine core?

  • Answer :

  • Substrate-directed iodination : Pre-functionalize position 7 with benzyloxy to electronically deactivate adjacent positions, directing iodine to position 5 .
  • Metal catalysis : Use Pd(OAc)2_2/KI in DMF at 80°C for directed C-H iodination, though tert-butyl ester stability under these conditions must be verified .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict electron density distribution to identify reactive sites .

Q. How do steric and electronic effects influence the reactivity of the tert-butyl ester group in downstream functionalization?

  • Answer :

  • Steric effects : The bulky tert-butyl group hinders nucleophilic attack at the carbonyl, making it resistant to hydrolysis under mild acidic/basic conditions .
  • Electronic effects : Electron-withdrawing substituents (e.g., iodine) increase electrophilicity of the carbonyl, enabling selective deprotection with TFA/DCM (1:1) at 0°C .
  • Case study : In similar triazolo derivatives, tert-butyl esters remained intact during Suzuki-Miyaura coupling but were cleaved during strong acid treatment .

Q. How can contradictory data on reaction yields for triazolo[1,5-a]pyridine derivatives be resolved?

  • Answer :

  • Parameter screening : Use Design of Experiments (DoE) to optimize variables (temperature, solvent, catalyst loading). For example, DMF may give higher yields than THF due to better solubility of intermediates .
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., deiodinated species or ester hydrolysis) .
  • Reproducibility : Cross-validate results using alternative routes, such as replacing benzyl bromide with benzyl chloride in the presence of K2_2CO3_3 .

Methodological Guidance

Q. What safety precautions are critical when handling intermediates with iodine and benzyloxy groups?

  • Answer :

  • Iodine handling : Use fume hoods and PPE (gloves, goggles) due to iodine’s volatility and potential thyroid toxicity. Neutralize spills with Na2_2S2_2O3_3 .
  • Benzyl bromide : Highly lachrymatory; quench excess reagent with ethanol/water mixtures .
  • Waste disposal : Collect halogenated waste separately and comply with local regulations for heavy metals .

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